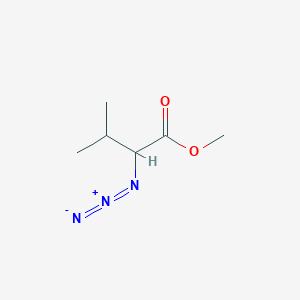
Methyl 2-azido-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azido-3-methylbutanoate is an organic compound with the molecular formula C₆H₁₁N₃O₂. It is a derivative of butanoic acid and contains an azido group (-N₃) attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-azido-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanoic acid with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azido-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Cycloaddition: Catalysts like copper(I) salts are often employed to facilitate the reaction.
Reduction: Reducing agents like LiAlH₄ or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azido-3-methylbutanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 2-azido-3-methylbutanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as “click chemistry.” This reaction is highly specific and efficient, making it valuable for various applications in chemical synthesis and bioconjugation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-azido-3-methylbutanoate: Contains an azido group attached to the second carbon atom of butanoic acid.
Methyl 2-azido-3-methylpropanoate: Similar structure but with a propanoic acid backbone.
Methyl 2-azido-3-methylpentanoate: Similar structure but with a pentanoic acid backbone.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its azido group is highly reactive, making it a valuable intermediate in the synthesis of various heterocyclic compounds and bioactive molecules .
Eigenschaften
CAS-Nummer |
81629-64-3 |
|---|---|
Molekularformel |
C6H11N3O2 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl 2-azido-3-methylbutanoate |
InChI |
InChI=1S/C6H11N3O2/c1-4(2)5(8-9-7)6(10)11-3/h4-5H,1-3H3 |
InChI-Schlüssel |
WMTCNESCVXRQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)






![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
